1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride

Description

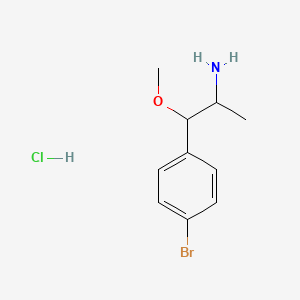

1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₁₀H₁₃BrClNO. Structurally, it features a bromine atom at the para position of the benzene ring, a methoxy group (-OCH₃) at the α-carbon, and a secondary amine group (-NH₂) at the β-carbon, which is protonated as a hydrochloride salt.

Key physicochemical properties include:

- Molecular weight: 278.6 g/mol (exact mass: 277.98 Da).

- Solubility: Highly soluble in polar solvents like water and methanol due to the ionic hydrochloride moiety .

- Stability: Stable under standard storage conditions (room temperature, dry environment), but sensitive to strong acids/bases due to the labile amine group .

Properties

IUPAC Name |

1-(4-bromophenyl)-1-methoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO.ClH/c1-7(12)10(13-2)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSORIXUJOLZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Br)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride typically involves the following steps:

Bromination: The starting material, phenylpropan-2-amine, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.

Methoxylation: The brominated intermediate is then subjected to methoxylation to introduce the methoxy group at the appropriate position.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a different functional group.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies related to neurotransmitter function and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group and methoxypropan-2-amine backbone play crucial roles in its binding affinity and activity. The compound may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Bromine vs.

Methoxy Group: The methoxy substituent at the α-carbon stabilizes the molecule via electron donation, contrasting with methyl or keto groups in analogues like 4-Bromomethcathinone, which are more reactive .

Amine Group Configuration : The secondary amine in the target compound differs from tertiary amines (e.g., [1-(4-Bromophenyl)-2-fluoroethyl]methylamine), altering solubility and ionic interactions in biological systems .

Notes

Synthesis Challenges : Bromine’s reactivity necessitates careful handling during aryl halide coupling steps .

Analytical Characterization : Thin-layer chromatography (TLC) and mass spectrometry are critical for purity assessment, with TLC Rf values likely comparable to those of 1-(4-Methoxyphenyl)propan-2-amine HCl (Rf 0.73 in system TA) .

Biological Activity

1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromophenyl group and a methoxypropan-2-amine structure, which may contribute to its interaction with various biological targets. The molecular formula is C10H14BrClN, and its molecular weight is approximately 252.63 g/mol.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It is hypothesized that the compound may act as a monoamine reuptake inhibitor, affecting serotonin and norepinephrine levels in the brain. This mechanism is similar to that of other psychoactive compounds, which can lead to various physiological effects.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The proposed mechanism involves the inhibition of the reuptake of serotonin and norepinephrine, enhancing mood and emotional regulation.

Neuroprotective Properties

Studies suggest that this compound may possess neuroprotective properties. This could be attributed to its ability to modulate oxidative stress pathways and reduce neuronal apoptosis.

Anticancer Activity

Preliminary studies have indicated potential anticancer activity against specific cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Data Tables

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Antidepressant | Monoamine reuptake inhibition | |

| Neuroprotective | Modulation of oxidative stress | |

| Anticancer | Induction of apoptosis |

Case Studies

- Antidepressant Activity in Rodent Models : A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was associated with increased levels of serotonin in the hippocampus.

- Neuroprotective Effects : In vitro studies using neuronal cell cultures showed that treatment with the compound reduced markers of oxidative stress and apoptosis when exposed to neurotoxic agents. This suggests a protective role against neurodegenerative processes.

- Anticancer Efficacy : In a recent investigation, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.